3-[(2S,3S)-18-(2-Aminoethylcarbamoyl)-8-ethenyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-2,3,22,23-tetrahydroporphyrin-2-yl]propanoic acid
3-[(2S,3S)-18-(2-Aminoethylcarbamoyl)-8-ethenyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-2,3,22,23-tetrahydroporphyrin-2-yl]propanoic acid
Brand Name:
Vulcanchem
CAS No.:
114849-41-1
VCID:
VC0056347
InChI:
InChI=1S/C37H44N6O5/c1-8-22-18(3)26-15-28-20(5)24(10-11-32(44)45)35(42-28)25(14-33(46)48-7)36-34(37(47)39-13-12-38)21(6)29(43-36)17-31-23(9-2)19(4)27(41-31)16-30(22)40-26/h8,15-17,20,24,40-41H,1,9-14,38H2,2-7H3,(H,39,47)(H,44,45)/t20-,24-/m0/s1
SMILES:
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)NCCN)CC(=O)OC)CCC(=O)O)C)C)C=C)C
Molecular Formula:
C37H44N6O5
Molecular Weight:
652.8 g/mol
3-[(2S,3S)-18-(2-Aminoethylcarbamoyl)-8-ethenyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-2,3,22,23-tetrahydroporphyrin-2-yl]propanoic acid
CAS No.: 114849-41-1
Main Products
VCID: VC0056347
Molecular Formula: C37H44N6O5
Molecular Weight: 652.8 g/mol
CAS No. | 114849-41-1 |
---|---|
Product Name | 3-[(2S,3S)-18-(2-Aminoethylcarbamoyl)-8-ethenyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-2,3,22,23-tetrahydroporphyrin-2-yl]propanoic acid |
Molecular Formula | C37H44N6O5 |
Molecular Weight | 652.8 g/mol |
IUPAC Name | 3-[(2S,3S)-18-(2-aminoethylcarbamoyl)-8-ethenyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-2,3,22,23-tetrahydroporphyrin-2-yl]propanoic acid |
Standard InChI | InChI=1S/C37H44N6O5/c1-8-22-18(3)26-15-28-20(5)24(10-11-32(44)45)35(42-28)25(14-33(46)48-7)36-34(37(47)39-13-12-38)21(6)29(43-36)17-31-23(9-2)19(4)27(41-31)16-30(22)40-26/h8,15-17,20,24,40-41H,1,9-14,38H2,2-7H3,(H,39,47)(H,44,45)/t20-,24-/m0/s1 |
Standard InChIKey | DXKMNNMNVODHQH-RDPSFJRHSA-N |
Isomeric SMILES | CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)NCCN)CC(=O)OC)CCC(=O)O)C)C)C=C)C |
SMILES | CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)NCCN)CC(=O)OC)CCC(=O)O)C)C)C=C)C |
Canonical SMILES | CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)NCCN)CC(=O)OC)CCC(=O)O)C)C)C=C)C |
Synonyms | chlorin e6 ethylenediamide |
PubChem Compound | 5489420 |
Last Modified | Nov 11 2021 |
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